Primary Target Identity: LIMK1 ATP-Competitive Inhibition (Vendor-Reported, Not Independently Validated)
Vendor descriptions state that 1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one is a potent, selective, and cell-active ATP-competitive inhibitor of LIMK1 . However, no independent peer-reviewed publication could be located that provides quantitative IC50 values, selectivity ratios (e.g., LIMK1/LIMK2), or kinome-wide profiling data for this specific compound. In contrast, benchmark LIMK inhibitors like LIMKi3 (BMS-5) have reported IC50 values of 7 nM (LIMK1) and 8 nM (LIMK2) , and TH-257 has IC50 values of 84 nM (LIMK1) and 39 nM (LIMK2) . Without comparable data from the same assay platform, no differential claim can be substantiated.
| Evidence Dimension | Target identity and potency (LIMK1 IC50) |
|---|---|
| Target Compound Data | Not publicly available from peer-reviewed literature; vendor material claims 'potent' and 'selective' LIMK1 inhibition |
| Comparator Or Baseline | LIMKi3 (BMS-5): LIMK1 IC50 = 7 nM, LIMK2 IC50 = 8 nM; TH-257: LIMK1 IC50 = 84 nM, LIMK2 IC50 = 39 nM; LIJTF500025: identified as potent dual inhibitor |
| Quantified Difference | Cannot be calculated; target compound lacks published IC50 data |
| Conditions | Comparator data from cell-free enzymatic assays; no direct head-to-head assay data for this compound |
Why This Matters
Without publicly accessible potency data, a prospective user cannot evaluate whether this compound offers any advantage in potency, selectivity, or cellular efficacy over established LIMK inhibitors.
